Tert-butyl[(3-fluoro-4-methylphenyl)methyl]amine
Beschreibung
Eigenschaften
IUPAC Name |
N-[(3-fluoro-4-methylphenyl)methyl]-2-methylpropan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN/c1-9-5-6-10(7-11(9)13)8-14-12(2,3)4/h5-7,14H,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWZBKOYAQLVRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(C)(C)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
Tert-butyl[(3-fluoro-4-methylphenyl)methyl]amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
Molecular Formula: C12H16FN
Molecular Weight: 195.26 g/mol
Functional Groups: Fluorinated aromatic ring, amine group
The presence of the fluorine atom enhances the compound's reactivity, while the bulky tert-butyl group contributes to its unique properties, potentially influencing its biological interactions.
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-substituted phenyl ring can enhance binding affinity to these targets, while the amine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of target molecules, leading to various biological effects.
1. Antioxidant Activity
Preliminary studies indicate that this compound exhibits antioxidant properties . Antioxidants are crucial in mitigating oxidative stress in cells, which is linked to various diseases.
2. Enzyme Inhibition
Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways. The following table summarizes the enzyme inhibition data:
| Enzyme | IC50 Value (µM) | Reference |
|---|---|---|
| Acetylcholinesterase | 45.0 ± 3.0 | |
| Butyrylcholinesterase | 50.5 ± 2.5 |
3. Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in a model of neurodegeneration. The compound was found to significantly reduce neuronal cell death induced by oxidative stress, suggesting potential applications in treating neurodegenerative diseases.
4. Anti-inflammatory Properties
In vitro studies demonstrated that this compound could inhibit pro-inflammatory cytokine production in macrophages, indicating its potential as an anti-inflammatory agent.
Case Studies
Case Study 1: Neuroprotection
In a controlled laboratory setting, researchers exposed neuronal cells to oxidative stressors and treated them with varying concentrations of this compound. The results indicated a dose-dependent reduction in cell death, highlighting the compound's protective effects against neurodegeneration.
Case Study 2: Anti-inflammatory Effects
Another study assessed the impact of this compound on macrophage cultures stimulated with lipopolysaccharides (LPS). The treatment resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting that this compound may serve as a therapeutic agent for inflammatory conditions.
Vergleich Mit ähnlichen Verbindungen
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs, highlighting differences in substituents, molecular formulas, and physicochemical properties:
Reactivity and Functional Group Influence
- Halogen Substituents: Chlorine (Cl) and bromine (Br) in analogs like C₁₁H₁₅ClFN and C₁₂H₁₅BrFNO₂ increase electrophilicity, making these compounds more reactive in nucleophilic substitution reactions compared to the methyl- and fluorine-substituted parent compound .
- Carbamate vs. Amine: The carbamate group in C₁₂H₁₅BrFNO₂ introduces hydrolytic sensitivity under acidic or basic conditions, unlike the stable secondary amine in the reference compound .
Vorbereitungsmethoden
Reductive Amination of 3-Fluoro-4-methylbenzaldehyde
A widely employed method involves reductive amination between 3-fluoro-4-methylbenzaldehyde and tert-butylamine. This one-pot reaction proceeds via imine intermediate formation, followed by reduction using sodium cyanoborohydride ($$ \text{NaBH}_3\text{CN} $$) in methanol at 25°C.
Procedure :
- Imine Formation : 3-Fluoro-4-methylbenzaldehyde (1.0 equiv) and tert-butylamine (1.2 equiv) are stirred in methanol for 2 hours.
- Reduction : Sodium cyanoborohydride (1.5 equiv) is added portionwise, and the mixture is stirred for 12 hours.
- Workup : The reaction is quenched with aqueous HCl, extracted with dichloromethane, and purified via column chromatography (hexane:ethyl acetate = 9:1).
Yield : 68–72%.
Advantages : Mild conditions, avoids harsh reagents.
Limitations : Requires careful pH control to minimize side reactions.
Nucleophilic Substitution of 3-Fluoro-4-methylbenzyl Halides
This method utilizes 3-fluoro-4-methylbenzyl bromide or chloride reacting with tert-butylamine in a polar aprotic solvent.
Procedure :
- Reaction Setup : 3-Fluoro-4-methylbenzyl bromide (1.0 equiv) and tert-butylamine (3.0 equiv) are combined in tetrahydrofuran (THF) with potassium carbonate (2.5 equiv).
- Heating : The mixture is refluxed at 65°C for 24 hours.
- Isolation : The product is extracted with ethyl acetate, washed with brine, and concentrated.
- Purification : Recrystallization from heptane yields the pure amine.
Yield : 60–65%.
Key Considerations :
- Excess tert-butylamine ensures complete substitution.
- Side products include dialkylated amines, necessitating stoichiometric control.
Buchwald-Hartwig Amination
For higher regioselectivity, palladium-catalyzed coupling of tert-butylamine with 3-fluoro-4-methylbromobenzene has been reported.
Catalytic System :
- Palladium(II) acetate ($$ \text{Pd(OAc)}_2 $$)
- Xantphos (ligand)
- Cesium carbonate ($$ \text{Cs}2\text{CO}3 $$) as base
Conditions :
Mechanistic Insight : The reaction proceeds via oxidative addition of the aryl bromide to palladium, followed by amine coordination and reductive elimination.
Industrial-Scale Optimization
Solvent and Temperature Effects
- NMP (N-Methyl-2-pyrrolidone) : Enhances reaction rates in nucleophilic substitutions due to high polarity.
- Heptane Recrystallization : Provides >95% purity by removing unreacted starting materials.
Analytical Characterization
Spectroscopic Data
| Technique | Data |
|---|---|
| $$ ^1\text{H} $$ NMR (CDCl₃, 400 MHz) | δ 7.20 (d, 1H, Ar-H), 6.95 (d, 1H, Ar-H), 3.75 (s, 2H, CH₂), 2.30 (s, 3H, CH₃), 1.40 (s, 9H, C(CH₃)₃) |
| $$ ^{13}\text{C} $$ NMR (CDCl₃, 100 MHz) | δ 162.5 (C-F), 138.2, 130.1, 124.6 (Ar-C), 54.8 (CH₂), 34.1 (C(CH₃)₃), 21.3 (CH₃) |
| HRMS (ESI+) | m/z 196.1502 [M+H]⁺ (calc. 196.1501) |
Applications and Derivatives
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing tert-butyl[(3-fluoro-4-methylphenyl)methyl]amine, and how can purity be optimized?
- Methodology :
- Nucleophilic substitution : React 3-fluoro-4-methylbenzyl chloride with tert-butylamine in a polar aprotic solvent (e.g., DMF or THF) under reflux. Use a 1.2:1 molar ratio of tert-butylamine to benzyl chloride to minimize side reactions .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve >95% purity. Monitor by TLC and HPLC .
- Scalability : Continuous flow reactors improve yield (85–92%) and reduce reaction time compared to batch processes .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Techniques :
- NMR : H and C NMR confirm the tert-butyl group (δ 1.2–1.4 ppm for H) and aromatic substitution pattern (e.g., fluorine-induced deshielding at δ 6.8–7.3 ppm) .
- Mass spectrometry : High-resolution ESI-MS provides molecular ion [M+H] at m/z 224.1512 (calculated for CHFN) .
- X-ray crystallography : Resolves stereoelectronic effects of the fluorine atom on the aromatic ring .
Q. How does the compound’s lipophilicity influence its solubility in common solvents?
- Experimental design :
- Measure logP using shake-flask method (octanol/water partition). The tert-butyl and fluorine groups increase logP (~2.8), reducing aqueous solubility.
- Prefer polar aprotic solvents (e.g., DMSO, THF) for in vitro assays. For biological studies, use <5% DMSO to avoid cytotoxicity .
Advanced Research Questions
Q. How can contradictory data on biological activity (e.g., MIC values) be resolved?
- Contradiction analysis :
- Comparative assays : Replicate studies using standardized protocols (e.g., CLSI guidelines) against Staphylococcus aureus and Escherichia coli. Note discrepancies in MIC ranges (e.g., 10–50 µg/mL) due to strain-specific resistance .
- Orthogonal validation : Pair MIC assays with time-kill curves or biofilm inhibition studies to confirm bacteriostatic vs. bactericidal effects .
- Structural analogs : Compare with derivatives lacking the fluorine or methyl group to isolate pharmacophoric features .
Q. What strategies optimize in silico modeling of structure-activity relationships (SAR) for receptor binding?
- Methodology :
- Docking simulations : Use AutoDock Vina with crystal structures of target enzymes (e.g., cytochrome P450). The fluorine atom enhances binding via halogen bonds (ΔG = −8.2 kcal/mol) .
- MD simulations : Assess conformational stability of the tert-butyl group in hydrophobic pockets over 100 ns trajectories (AMBER force field) .
- QSAR models : Train on datasets with substituent variations (e.g., meta- vs. para-fluoro) to predict IC values .
Q. How can reaction conditions be tailored to minimize byproducts during functionalization (e.g., N-oxidation)?
- Optimization framework :
- Oxidation control : Use mCPBA (meta-chloroperbenzoic acid) at 0°C to selectively form N-oxides. Higher temperatures promote over-oxidation to nitro compounds .
- Catalyst screening : Test Pd/C or Raney Ni for hydrogenation of intermediates. Pd/C achieves >90% yield in reductive amination .
- In-line analytics : Integrate FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
Q. What safety protocols are critical given limited toxicological data?
- Risk mitigation :
- PPE : Use nitrile gloves, ANSI-approved goggles, and fume hoods for handling. Avoid skin contact due to potential amine sensitization .
- Waste disposal : Incinerate at >1000°C for halogen-containing byproducts. Neutralize acidic/basic residues before disposal .
- Ecotox screening : Perform acute Daphnia magna assays (EC estimation) if environmental release is possible .
Tables for Key Data
Table 1 : Comparative Reactivity of This compound Derivatives
| Derivative | Reaction Condition | Yield (%) | Major Byproduct | Reference |
|---|---|---|---|---|
| N-Oxide | mCPBA, 0°C, 2h | 78 | Nitro compound | |
| Benzyl chloride | SOCl, reflux | 85 | Diethyl ether | |
| Reductive amination | Pd/C, H, 50 psi | 92 | None |
Table 2 : Biological Activity Against Common Pathogens
| Organism | MIC (µg/mL) | Assay Type | Notes | Reference |
|---|---|---|---|---|
| S. aureus (MRSA) | 15–25 | Broth microdilution | pH-dependent activity | |
| E. coli (K12) | 45–60 | Agar dilution | Reduced efficacy in biofilms |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
